Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate
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Overview
Description
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate is a chemical compound with the molecular formula C19H20ClN3O2 and a molecular weight of 357.834 g/mol . This compound is known for its unique structure, which includes an allyl group, a nicotinate moiety, and a piperazine ring substituted with a 3-chlorophenyl group .
Preparation Methods
The synthesis of Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate typically involves multiple steps. One common synthetic route starts with the preparation of 6-chloronicotinic acid, which is then reacted with 4-(3-chlorophenyl)piperazine to form the intermediate 6-[4-(3-chlorophenyl)piperazino]nicotinic acid. This intermediate is then esterified with allyl alcohol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Scientific Research Applications
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, leading to the modulation of cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate can be compared with other similar compounds, such as:
6-[4-(3-chlorophenyl)piperazino]nicotinic acid: This compound lacks the allyl group but shares the nicotinate and piperazine moieties.
Allyl 6-[4-(4-chlorophenyl)piperazino]nicotinate: This compound has a similar structure but with a 4-chlorophenyl group instead of a 3-chlorophenyl group.
Allyl 6-[4-(3-bromophenyl)piperazino]nicotinate: This compound has a bromine atom instead of a chlorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the allyl group, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
prop-2-enyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-2-12-25-19(24)15-6-7-18(21-14-15)23-10-8-22(9-11-23)17-5-3-4-16(20)13-17/h2-7,13-14H,1,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRCYDPAWIAZPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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